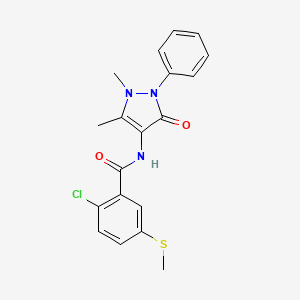
(2,5-Dioxo-1-pyridin-3-ylmethyl-4-trifluoromethylimidazolidin-4-yl)carbamic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE is a complex organic compound with a molecular formula of C13H13F3N4O4 . This compound is notable for its unique structure, which includes a trifluoromethyl group and a pyridylmethyl group attached to an imidazolidinyl ring. It has applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE typically involves multiple steps. One common method includes the reaction of ethyl carbamate with a suitable imidazolidinone derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyridylmethyl group may also play a role in its interaction with nucleic acids or proteins, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE can be compared with other similar compounds, such as:
Ethyl carbamate derivatives: These compounds share the ethyl carbamate moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazolidinone derivatives: Compounds with similar imidazolidinone rings but different substituents can exhibit different reactivity and applications.
Trifluoromethyl-substituted compounds: The presence of the trifluoromethyl group in various compounds can significantly influence their stability and reactivity.
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13F3N4O4 |
|---|---|
Molekulargewicht |
346.26 g/mol |
IUPAC-Name |
ethyl N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]carbamate |
InChI |
InChI=1S/C13H13F3N4O4/c1-2-24-11(23)19-12(13(14,15)16)9(21)20(10(22)18-12)7-8-4-3-5-17-6-8/h3-6H,2,7H2,1H3,(H,18,22)(H,19,23) |
InChI-Schlüssel |
FYWAZSMSZMQLCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1(C(=O)N(C(=O)N1)CC2=CN=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B14947199.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)
![2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14947228.png)



![ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B14947256.png)
